molecular formula C7H3Cl3O4 B13405226 Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- CAS No. 99165-96-5

Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy-

Cat. No.: B13405226
CAS No.: 99165-96-5
M. Wt: 257.5 g/mol
InChI Key: FAFLWTPCSJXFSP-UHFFFAOYSA-N
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Description

Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- is an organic compound with the molecular formula C7H3Cl3O4 It is a derivative of benzoic acid, where three chlorine atoms and two hydroxyl groups are substituted at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- typically involves the chlorination of benzoic acid followed by hydroxylation. One common method is the chlorination of benzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting trichlorobenzoic acid is then subjected to hydroxylation using a strong oxidizing agent like potassium permanganate or hydrogen peroxide under acidic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled chlorination and hydroxylation reactions in large reactors, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with cellular signaling pathways. Its antimicrobial properties are attributed to its ability to disrupt the cell walls of bacteria and fungi, leading to cell death .

Comparison with Similar Compounds

Uniqueness: Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- is unique due to the presence of both chlorine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various chemical reactions and applications .

Properties

CAS No.

99165-96-5

Molecular Formula

C7H3Cl3O4

Molecular Weight

257.5 g/mol

IUPAC Name

2,3,6-trichloro-4,5-dihydroxybenzoic acid

InChI

InChI=1S/C7H3Cl3O4/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h11-12H,(H,13,14)

InChI Key

FAFLWTPCSJXFSP-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)O)O)Cl)C(=O)O

Origin of Product

United States

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